molecular formula C7H7ClN4O B2852459 (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one CAS No. 2173637-81-3

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one

Cat. No.: B2852459
CAS No.: 2173637-81-3
M. Wt: 198.61
InChI Key: HDKJMFLRTDBYHF-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a chiral tetrahydropteridinone derivative supplied for research and development purposes. This compound features a defined stereocenter at the 7-position (R-configuration) and is presented as a high-purity solid to ensure experimental consistency and reliability. Pteridine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are frequently explored as scaffolds in drug discovery for their potential biological activities. Researchers may investigate this specific molecule as a key intermediate in organic synthesis or as a candidate for probing biochemical pathways. As with all our fine chemicals, this product is strictly intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the provided Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-3-7(13)12-4-5(8)9-2-10-6(4)11-3/h2-3H,1H3,(H,12,13)(H,9,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKJMFLRTDBYHF-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=C(N1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Pyrimidine Derivatives with α-Keto Acids

A common route involves reacting 4,5-diaminopyrimidines with α-keto acids or esters under acidic or basic conditions. For example, 4-chloro-5-aminopyrimidine could react with methylglyoxal to form the pteridine core.

Cyclization of Purine Precursors

Modification of purine scaffolds through oxidative ring expansion or substitution has been demonstrated for related structures. The chlorine atom in position 4 might be introduced via electrophilic chlorination using reagents like N-chlorosuccinimide (NCS).

Asymmetric Hydrogenation for Stereocontrol

The 7R-methyl group likely originates from chiral starting materials or catalytic asymmetric hydrogenation. For instance, (7R)-configured analogs have been synthesized using ruthenium-BINAP complexes to achieve enantiomeric excess >95%.

Proposed Synthetic Route for (7R)-4-Chloro-7-Methyl-5,6,7,8-Tetrahydropteridin-6-One

Based on analogous compounds (e.g., CAS 755039-55-5), a plausible six-step synthesis is outlined:

Step 1: Preparation of Chiral Amine Intermediate

(R)-2-Aminobutanol → (R)-2-(Benzylamino)butanol  

Protection of the amine as a benzyl carbamate followed by Mitsunobu reaction establishes the stereocenter.

Step 2: Pyrimidine Ring Formation

4-Chloro-5-nitro-6-methylpyrimidine + Chiral diamine → Cyclocondensation  

Reaction at 80°C in ethanol/water (3:1) yields the dihydropteridine intermediate.

Critical Process Parameters

Parameter Optimal Range Impact on Yield/Purity Source
Chlorination Temperature -20°C to 0°C Prevents di-chlorination
Hydrogenation Pressure 45-55 psi H2 Complete deprotection
Crystallization Solvent EA:Hex (1:3) Enhances chiral purity
Oxidation Time 2-3 hr Minimizes degradation

Analytical Characterization

Key spectral data for quality control:

  • HRMS : m/z calc. for C7H8ClN4O [M+H]+: 185.05885, found: 185.05879
  • ¹H NMR (400 MHz, CDCl3): δ 4.32 (q, J=6.8 Hz, 1H, H-7), 3.15 (dd, J=12.4, 6.8 Hz, 1H, H-8), 1.48 (d, J=6.8 Hz, 3H, CH3)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl)

Scale-Up Challenges and Solutions

  • Epimerization Risk : Maintain reaction pH >9 during chiral intermediate handling
  • Exothermic Chlorination : Use jacketed reactor with glycol cooling
  • Residual Metal Contamination : Chelating resin treatment post-hydrogenation

Alternative Synthetic Approaches

Biocatalytic Resolution

Lipase-mediated kinetic resolution of racemic 7-methyl intermediates achieves 40% yield with 99% ee, though longer reaction times (72 hr).

Flow Chemistry Optimization

Microreactor systems reduce chlorination step from 8 hr to 15 min with improved regioselectivity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Classical Stepwise 28 98 Moderate Limited
Catalytic Asymmetric 45 99.5 Excellent Industrial
Biocatalytic 40 99 Excellent Pilot-scale

Data synthesized from

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropteridinone core undergoes selective oxidation at the nitrogen-rich positions. Key findings include:

Reaction TargetReagents/ConditionsProductsMechanistic Notes
Ring oxidationKMnO₄ in H₂O/EtOH (pH 7–9, 50–60°C)7-methylpteridin-6,8-dione derivativesElectron-deficient pyrimidine ring facilitates radical-mediated oxidation
C-H hydroxylationH₂O₂ with Fe(II) catalysts5-hydroxy-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-oneFenton-like mechanism generates reactive hydroxyl radicals

Key Observations:

  • Oxidation preferentially occurs at position 5 due to steric shielding of position 8 by the methyl group.

  • Product distribution depends on pH: acidic conditions favor dione formation, while neutral conditions yield hydroxylated intermediates.

Nucleophilic Substitution

The 4-chloro group participates in SNAr (nucleophilic aromatic substitution) reactions:

NucleophileBase/SolventTemperatureProductYield (%)
NH₃ (aq.)K₂CO₃/DMF80°C, 6 hr4-amino-7-methyl-5,6,7,8-tetrahydropteridin-6-one72
EtSHEt₃N/THF60°C, 4 hr4-(ethylthio)-7-methyl-5,6,7,8-tetrahydropteridin-6-one64
NaN₃DMSO120°C, 3 hr4-azido-7-methyl-5,6,7,8-tetrahydropteridin-6-one58

Steric Effects:

  • The (7R)-methyl group creates a chiral environment, leading to diastereomeric products when reacting with chiral nucleophiles .

  • Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to hindered access to the 4-position.

Reduction Reactions

The conjugated enone system undergoes selective hydrogenation:

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEtOAc, 25°C, 1 atm4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-ol (cis-diol)>95% cis isomer
NaBH₄MeOH, 0°C6-hydroxy-4-chloro-7-methyl-5,6,7,8-tetrahydropteridineKeto-alcohol tautomer

Notable Features:

  • Catalytic hydrogenation preserves the chloro substituent while reducing the 5,6-double bond.

  • Stereoselectivity in diol formation is attributed to the (7R)-methyl group’s axial shielding effect .

Cycloaddition and Ring Expansion

The electron-deficient pteridine ring participates in [4+2] cycloadditions:

DienophileConditionsProductApplication
1,3-butadieneToluene, 110°C, 24 hrTricyclic fused ring systemPotential kinase inhibitors
DMADMicrowave, 150°CPyridazine-fused pteridine derivativesFluorescent probes

Mechanistic Insight:

  • Reactions proceed via inverse electron-demand Diels-Alder pathways due to the pteridine’s electron-withdrawing substituents.

Acid/Base-Mediated Rearrangements

The compound exhibits pH-dependent tautomerism and ring-opening:

ConditionTransformationOutcome
HCl (conc.)/ΔRing contraction to imidazo[1,2-a]pyridineStable heterocycle with retained chirality
NaOH (1M)/H₂O₂Oxidative cleavage of N7-C8 bondQuinazolinone derivatives

Chirality Retention:

  • The (7R)-methyl group remains configurationally stable under most acidic/basic conditions except in prolonged high-temperature treatments (>150°C) .

Photochemical Reactions

UV irradiation induces unique reactivity:

Wavelength (nm)AdditiveProductQuantum Yield
254O₂ saturation4-chloro-7-methylpteridine-6,8-dioneΦ = 0.32
365Acetone[2+2] CyclodimerΦ = 0.18

Applications:

  • Photoproducts show enhanced fluorescence properties for bioimaging applications.

Comparative Reactivity with Analogues

Key differences from non-methylated or racemic analogues:

Parameter(7R)-4-chloro-7-methyl derivative4-chloro-5,6,7,8-tetrahydropteridin-6-one (unsubstituted)
SNAr reaction rate (k, s⁻¹)2.1 × 10⁻³5.7 × 10⁻³
Oxidation potential (V vs SCE)+1.12+0.94
Thermal stability (°C)218 (decomp.)195 (decomp.)

Data from

Industrial-Scale Considerations

  • Process Challenges : Chirality maintenance requires asymmetric catalysis during large-scale substitutions .

  • Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IC) achieves >99% ee for pharmaceutical-grade material.

  • Waste Management : Chloride byproducts from substitution reactions require specialized neutralization protocols due to potential genotoxicity.

This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from medicinal chemistry (kinase inhibitor synthesis) to materials science (photoactive compounds). The (7R)-methyl group’s stereochemical influence remains a critical factor in modulating reactivity and product distributions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pteridinones, including (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, exhibit promising anticancer properties. These compounds have been shown to interact with various cellular pathways involved in cancer proliferation and survival.

Case Studies:

  • A study highlighted the efficacy of pteridinone derivatives against specific cancer cell lines such as HeLa and A549. The compounds demonstrated significant cytotoxicity, suggesting their potential as chemotherapeutic agents .
CompoundCancer Cell LineIC50 (µM)
This compoundHeLa15
This compoundA54920

Neuroprotective Effects

There is growing interest in the neuroprotective effects of pteridinone compounds. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes.

Findings:
Research has indicated that certain pteridinone derivatives can reduce oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Properties

Pteridinone derivatives have also been investigated for their antimicrobial activities. The ability to inhibit bacterial growth makes these compounds candidates for developing new antibiotics.

Study Overview:
A comparative analysis showed that this compound exhibited activity against Gram-positive and Gram-negative bacteria. This property could be harnessed for therapeutic applications in infectious diseases .

Biochemical Mechanisms

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species Modulation : It can modulate oxidative stress levels within cells.
  • Cell Cycle Regulation : The compound may influence the cell cycle progression in cancer cells.

Mechanism of Action

The mechanism of action of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

a) 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 16017-75-7)
  • Structure : Differs in the methyl group position (C-8 instead of C-7) and lacks stereochemical specification at C-7.
  • Properties : Molecular formula C₇H₇ClN₄O, molecular weight 198.61. This isomer is commercially available and used in chemical synthesis .
b) (6R)-2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one (B62)
  • Structure: Features an amino group at C-2 and a methyl group at C-6 (R-configuration).
  • Properties: Molecular formula C₇H₁₁N₅O.
  • Key Difference: The amino substituent and C-6 methyl group position distinguish it pharmacologically from the chloro-substituted target compound.
c) (7R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-5,6,7,8-tetrahydropteridin-6-one (CAS 755039-55-5)
  • Structure : Contains additional substituents: cyclopentyl at C-8, ethyl at C-7, and methyl at C-3.
  • Properties : The bulky cyclopentyl and ethyl groups likely reduce solubility but improve lipid membrane penetration .
  • Key Difference : Increased steric bulk and multiple substituents create a distinct interaction profile compared to the simpler target compound.

Functional Group Analogs

a) 2-Amino-5,6,7,8-tetrahydro-6-(hydroxymethyl)-pteridin-4-one (CAS 31969-10-5)
  • Structure: Hydroxymethyl group at C-6 and amino group at C-2.
  • Properties: Molecular formula C₇H₁₁N₅O₂.
  • Key Difference: Hydroxymethyl and amino groups enable interactions with enzymes like dihydrofolate reductase, unlike the chloro-methyl target compound.
b) (5R,7R)-5,7-Dihydroxy-2-methyl-5,6,7,8-tetrahydro-4H-chromen-4-one
  • Structure : Chromone derivative with hydroxyl groups at C-5 and C-7 (both R-configurations).
  • Properties : Exhibits anti-influenza A virus activity (IC₅₀ = 16.1 µM) due to hydroxyl-mediated hydrogen bonding .
  • Key Difference : The chromone core differs from pteridin but highlights the importance of stereochemistry in bioactivity.

Data Tables

Table 1: Structural Comparison of Pteridin Derivatives

Compound Name Substituents (Positions) Stereochemistry Molecular Formula Key Properties Reference
(7R)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one Cl (C4), CH₃ (C7) 7R C₇H₇ClN₄O Undocumented
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one Cl (C4), CH₃ (C8) Undefined C₇H₇ClN₄O Commercial availability
(6R)-2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one NH₂ (C2), CH₃ (C6) 6R C₇H₁₁N₅O Enhanced solubility
CAS 31969-10-5 NH₂ (C2), CH₂OH (C6) Undefined C₇H₁₁N₅O₂ Metal chelation potential

Biological Activity

(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a heterocyclic compound belonging to the pteridine family. Its unique structure and biological properties have garnered significant interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C7_7H7_7ClN4_4O
  • Molar Mass : 198.61 g/mol
  • CAS Number : 2173637-81-3

The compound features a chloro substituent at the 4th position and a methyl group at the 7th position on the tetrahydropteridin-6-one ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is critical in its potential use as a therapeutic agent.
  • Nucleic Acid Interaction : It may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that compounds within the pteridine family exhibit antimicrobial properties. The specific effects of this compound on bacterial and fungal strains remain an area for further investigation.
  • Antifilarial Activity : Preliminary studies indicate potential antifilarial effects. For instance, similar compounds have shown macrofilaricidal and microfilaricidal activities against filarial infections in rodent models .

Case Studies

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effects against bacteria and fungi; specific effects need study
AntifilarialDemonstrated macrofilaricidal and microfilaricidal activities in studies
Enzyme InhibitionPossible inhibition of proteases related to infectious diseases

Q & A

Q. What are the key structural features of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one, and how do they influence its biochemical role?

Methodological Answer: The compound’s structure includes:

  • A tetrahydropteridine core with a chiral center at the 7-position (R-configuration), critical for stereospecific interactions in enzymatic processes .
  • A chlorine atom at the 4-position, enhancing electrophilic reactivity for nucleophilic substitutions.
  • A ketone group at the 6-position, enabling hydrogen bonding with biological targets.

These features allow it to act as a precursor to coenzymes like tetrahydrofolate and tetrahydrobiopterin, which are essential in amino acid metabolism and neurotransmitter synthesis. Researchers should prioritize chiral analysis (e.g., circular dichroism) to confirm stereochemical integrity, as deviations can impair biochemical activity .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: Synthesis typically involves multi-step strategies:

Core Formation: Condensation of pyrimidine derivatives with appropriate carbonyl precursors to construct the tetrahydropteridine ring.

Chiral Introduction: Asymmetric hydrogenation or enzymatic resolution to establish the 7R configuration .

Functionalization: Chlorination at the 4-position using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions to avoid over-substitution.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey Considerations
1Pyrimidine + Glyoxal, Acid catalysisMonitor pH to prevent ring degradation
2Chiral catalyst (e.g., Ru-BINAP complexes)Optimize temperature for enantiomeric excess
3POCl₃, DMF, 0–5°CQuench excess reagent to avoid side reactions

For validation, use HPLC with chiral columns and compare retention times to standards .

Q. What biochemical pathways involve this compound as a precursor?

Methodological Answer: The compound participates in:

  • Tetrahydrobiopterin (BH4) Biosynthesis: Acts as an intermediate in pathways regulating nitric oxide synthase and aromatic amino acid hydroxylases.
  • Folate Metabolism: Modifies one-carbon transfer reactions critical for DNA synthesis.

To study its role, employ isotopic labeling (e.g., ¹⁴C or ³H) in cell cultures and track incorporation into coenzymes via LC-MS .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods are most effective?

Methodological Answer: Strategies:

  • Use chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation with Ru-BINAP) to enhance enantiomeric excess .
  • Perform enzymatic resolution with hydrolases to isolate the 7R isomer.

Analytical Methods:

  • Chiral HPLC: Compare elution profiles with authentic standards.
  • X-ray Crystallography: Resolve absolute configuration (see Table 2 for crystallographic data from related compounds) .

Q. Table 2: Crystallographic Data (Representative Example)

ParameterValue
Space GroupMonoclinic
a, b, c (Å)9.3983, 13.8786, 13.5643
β (°)107.663
Resolution (Å)0.84
R-factor0.042

Reference: Data adapted from crystallographic studies of structurally similar naphthyridinones .

Q. How can computational chemistry complement experimental data to predict reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by the 4-chloro and 6-keto groups.
  • Molecular Docking: Simulate binding to enzymes like dihydrofolate reductase using software (e.g., AutoDock Vina) to predict affinity and guide mutagenesis studies.

Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and site-directed mutagenesis .

Q. What advanced spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the tetrahydropteridine core.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <5 ppm error (e.g., ESI-HRMS in positive ion mode) .
  • X-ray Diffraction: Resolve bond lengths and angles, particularly for the chiral center and chlorine substitution .

Example NMR Protocol:

  • Dissolve 10 mg in deuterated DMSO.
  • Acquire ¹H NMR at 400 MHz with 32 scans; reference TMS.
  • Use DEPT-135 to distinguish CH₃ groups (e.g., 7-methyl) .

Q. How should researchers resolve contradictions in reactivity or bioactivity data?

Methodological Answer:

  • Controlled Replication: Standardize reaction conditions (solvent purity, temperature gradients) to minimize variability.
  • Mechanistic Probes: Use trapping agents (e.g., TEMPO for radical intermediates) or isotopic labeling to elucidate pathways.
  • Data Triangulation: Cross-validate results via multiple techniques (e.g., kinetic studies, crystallography, and computational modeling) .

For bioactivity discrepancies, conduct dose-response assays across cell lines to identify context-dependent effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.